molecular formula C6H7N5 B563232 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 109205-39-2

1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Numéro de catalogue: B563232
Numéro CAS: 109205-39-2
Poids moléculaire: 149.157
Clé InChI: WFQKKZBONXZYLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitrile with urea in the presence of acetic acid . Another approach includes the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

2.1. Alkylation and Acylation

The N1-methyl group and exocyclic amine participate in alkylation:

Reaction TypeReagentsProductYieldReference
N-AlkylationCH₃I, K₂CO₃, DMF1,7-Dimethyl derivatives75–88%
Amine AcylationAc₂O, pyridine7-Acetamido-1-methyl-pyrazolo analog68%

2.2. Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

  • Suzuki Coupling : 7-Bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • Stille Coupling : Trimethylstannane reagents form C–C bonds at position 5 .

Biological Activity Correlations

Structural modifications impact pharmacological properties:

DerivativeModificationBiological Activity (IC₅₀)Target
4e 3,4,5-TrimethoxyphenylAnti-inflammatory (NO: 2.64 μM)TLR4/p38 pathway
9, 11–13 Arylvinyl groupsTubulin polymerization (0.42–0.49 μM)Colchicine site
3m Styryl substitutionAnticancer (mTOR inhibition)HeLa cells

Analytical Characterization

Key spectral data for structural confirmation:

  • ¹H NMR (DMSO-d₆) : δ 8.70 (s, NH₂), 4.36 (s, NCH₃), 7.6–7.8 (ArH) .
  • ¹³C NMR : 158.9 ppm (C7-NH₂), 145.2 ppm (pyrimidine C4) .
  • HRMS : [M+H]⁺ 163.0732 (calculated for C₆H₇N₅) .

Stability and Reactivity Trends

  • pH Sensitivity : Stable under neutral conditions but undergoes hydrolysis in strong acids/bases at the C7-NH₂ group .
  • Regioselectivity : Substitution occurs preferentially at position 7 > 4 > 6 in polyhalogenated analogs .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives. A notable study evaluated the inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. Among the synthesized compounds, specific derivatives exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential as therapeutic agents for inflammatory diseases .

Key Findings:

  • Compound 4e demonstrated IC50 values of 2.64 µM for nitric oxide production.
  • The mechanism involved suppression of the TLR4/p38 signaling pathway, indicating a targeted approach to inflammation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several derivatives have been designed to act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in cancer therapy due to their role in cell proliferation and survival. For example, compound 12b showed promising results with IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form .

Key Findings:

  • The synthesized compounds exhibited significant anti-proliferative activities against various cancer cell lines.
  • Molecular docking studies confirmed the binding affinity of these compounds to EGFR, suggesting their potential as effective anticancer agents .

Therapeutic Applications

The diverse applications of this compound derivatives extend into various therapeutic areas:

Inflammatory Diseases

  • Mechanism: Inhibition of pro-inflammatory cytokines.
  • Example: Compound 4e for acute lung injury treatment.

Cancer Treatment

  • Mechanism: Targeting EGFR pathways.
  • Example: Compound 12b for lung cancer therapy.

Neurological Disorders

  • Some derivatives have shown promise in modulating neuroinflammatory responses, potentially benefiting conditions like Alzheimer's disease.

Summary Table of Key Compounds and Their Activities

CompoundBiological ActivityIC50 Value (µM)Mechanism
Compound 4eAnti-inflammatory2.64TLR4/p38 signaling pathway inhibition
Compound 12bEGFR inhibitor0.016 (WT)Competitive inhibition at ATP-binding site
0.236 (Mutant)

Activité Biologique

1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties. Its unique substitution pattern contributes to its distinct biological activities, making it a promising candidate for drug development.

Antitumor Activity

This compound exhibits significant antitumor activity against various cancer cell lines. It has been shown to inhibit the growth of MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines with notable IC50 values indicating its potency. Specifically, the compound has demonstrated an IC50 value of 0.057 ± 0.003 μM against CDK2, a critical target in cancer therapy.

Case Study: Xenograft Models

In xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), compounds structurally similar to this compound have shown promising results in reducing tumor growth significantly without causing hepatotoxicity. These studies support the potential of pyrazolo derivatives as effective anticancer agents .

The mechanism through which this compound exerts its biological effects primarily involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of CDK2, it prevents the enzyme's interaction with cyclins, thus inhibiting cell cycle progression and inducing apoptosis in cancer cells. This mechanism highlights its role as a targeted therapeutic agent in oncology .

Inhibition of P-glycoprotein

Research has indicated that this compound also interacts with P-glycoprotein (P-gp), an important factor in drug resistance in cancer treatment. In studies involving OVCAR-8 cells (ovarian cancer), this compound displayed significant inhibition of colchicine binding, suggesting its potential role in overcoming drug resistance mechanisms .

Comparative Analysis with Similar Compounds

Compound NameIC50 Value (μM)Biological Activity
This compound0.057 ± 0.003CDK2 inhibitor
5-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine5P-gp inhibitor
Pyrazolo[4,3-d]pyrimidine derivativesVariesAnticancer activity across various cell lines

Summary of Findings

The biological activity of this compound is characterized by its potent inhibition of CDK2 and significant antitumor effects across multiple cancer cell lines. The compound's ability to interact with P-glycoprotein further enhances its therapeutic potential by addressing drug resistance issues common in cancer treatments.

Propriétés

IUPAC Name

1-methylpyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQKKZBONXZYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.